molecular formula C7H6N2O2 B12863885 3-Hydroxy-4-methoxypicolinonitrile

3-Hydroxy-4-methoxypicolinonitrile

Cat. No.: B12863885
M. Wt: 150.13 g/mol
InChI Key: LHSWVUNZICWLPM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxypicolinonitrile is a chemical compound belonging to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 3-position and a methoxy group at the 4-position on the pyridine ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxypicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot fashion method provides a unique and efficient route to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring high yields and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methoxypicolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also undergo various transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-pentylpicolinonitrile

Uniqueness

3-Hydroxy-4-methoxypicolinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for synthesizing a variety of functionalized pyridines and other heterocyclic compounds .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-5(4-8)7(6)10/h2-3,10H,1H3

InChI Key

LHSWVUNZICWLPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C#N)O

Origin of Product

United States

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